molecular formula C8H15NO2 B1532262 Ethyl 2-aminohex-4-enoate CAS No. 1344886-19-6

Ethyl 2-aminohex-4-enoate

Cat. No.: B1532262
CAS No.: 1344886-19-6
M. Wt: 157.21 g/mol
InChI Key: UBRFBUQRIYRJOL-HWKANZROSA-N
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Description

Ethyl 2-aminohex-4-enoate (CAS No. 1344886-19-6) is an ethyl ester derivative of a substituted hexenoic acid featuring an amino group at the second carbon and a double bond at the fourth position. This compound is primarily utilized as a synthetic intermediate or building block in organic chemistry, particularly in pharmaceutical and biomedical research for constructing peptides, heterocycles, or bioactive molecules. Its structure combines the reactivity of an α-amino ester with the stereoelectronic effects of an unsaturated hydrocarbon chain, making it valuable for studying regioselective reactions or enantioselective synthesis . Commercial suppliers like Ambeed, Inc. and LGC Standards/Toronto Research Chemicals highlight its role in advanced intermediates and amino acid-related research, reflecting its industrial relevance .

Properties

IUPAC Name

ethyl (E)-2-aminohex-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-5-6-7(9)8(10)11-4-2/h3,5,7H,4,6,9H2,1-2H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRFBUQRIYRJOL-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C/C=C/C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-aminohex-4-enoate can be synthesized through the alkylation of enolate ions. The process involves the formation of an enolate ion from a precursor compound, followed by its reaction with an alkyl halide. The enolate ion is typically generated using a strong base such as sodium ethoxide in ethanol . The reaction conditions must be carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-aminohex-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) and amines can react with the ester group under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides and other ester derivatives.

Scientific Research Applications

Chemical Synthesis

Ethyl 2-aminohex-4-enoate serves as a building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for creating more complex molecules. The compound can be synthesized through methods such as:

  • Alkylation of Enolate Ions : Utilizing a strong base like sodium ethoxide to generate enolate ions from precursor compounds, followed by reaction with alkyl halides.
  • Aminolysis Reactions : Involving the reaction of ethyl chloroformate with 5-hexenoic acid in the presence of a base like triethylamine.

Biological Applications

Research has indicated that this compound exhibits several biological activities , including:

  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures may inhibit microbial growth, indicating potential applications in developing antimicrobial agents.
  • Anti-inflammatory Effects : Derivatives of this compound may show promise in treating inflammatory diseases due to their structural characteristics that allow interaction with biological targets.
  • Enzyme Interaction : The amino and alkene functionalities suggest potential interactions with enzymes or receptors, influencing various metabolic pathways. Further investigations are required to elucidate these mechanisms.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated as a pharmaceutical intermediate . Its structural features position it as a candidate for developing new therapeutic agents. Research efforts focus on its potential role in drug synthesis and its interactions with biological systems.

Case Study: Drug Development

A study highlighted the compound's ability to act as a precursor for synthesizing non-proteinogenic amino acids, which can have unique biological properties. This opens avenues for creating novel therapeutic agents that target specific biological pathways .

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials . Its reactivity allows it to be incorporated into various industrial processes, particularly in the synthesis of fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-aminohex-4-enoate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological processes and enzyme activities .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Ethyl 2-aminohex-4-enoate belongs to a broader class of α-amino esters with unsaturated backbones. Below, it is compared to structurally analogous compounds based on chain length, functional groups, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Structure Features Key Properties/Applications References
This compound C6 chain; NH2 at C2; double bond at C4 Intermediate in peptide synthesis; chiral building block
Ethyl 2-aminopent-4-enoate C5 chain; NH2 at C2; double bond at C4 Shorter chain may reduce steric hindrance in cyclization reactions Not explicitly found
Mthis compound Methyl ester instead of ethyl Faster hydrolysis due to smaller ester group; lower stability General knowledge
Ethyl 2-aminohept-4-enoate C7 chain; extended hydrocarbon Increased lipophilicity; potential for enhanced membrane permeability Not explicitly found
Ethyl 3-aminohex-4-enoate NH2 at C3 instead of C2 Altered reactivity in nucleophilic substitutions General knowledge

Key Findings :

Chain Length and Reactivity: this compound’s six-carbon chain balances steric bulk and flexibility, unlike shorter analogues (e.g., pentenoate derivatives), which may favor faster cyclization but offer fewer sites for functionalization. Conversely, longer chains (e.g., heptenoate) could enhance lipid solubility, impacting bioavailability in drug design .

Ester Group Influence: Replacing the ethyl ester with a methyl group (as in mthis compound) increases hydrolysis susceptibility, reducing stability in aqueous environments. This makes the ethyl variant preferable for prolonged synthetic steps .

Bioactivity and Extraction Context

For example:

  • Turmeric and Ginger Extracts: Ethyl acetate fractions from these spices contain bioactive esters and amides, suggesting that this compound could theoretically participate in similar antifungal or antimicrobial pathways if structurally related .
  • Dicranoloma reflexum Extract: Ethyl acetate isolates include alkaloids and amino acid analogues, underscoring the solvent’s efficacy in polar compound recovery .

Biological Activity

Ethyl 2-aminohex-4-enoate, a compound with the molecular formula C8H15NO2C_8H_{15}NO_2, has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological interactions, supported by relevant research findings and data tables.

Structural Characteristics

This compound features an amino group and a double bond within a hexanoic acid derivative. Its unique structure allows it to interact with biological systems, potentially influencing various metabolic pathways. The compound is chiral, which may have implications for its biological activity and pharmacological applications.

Synthesis Methods

The synthesis of this compound can be achieved through various organic chemistry methods. Common approaches include:

  • Alkylation reactions : Utilizing alkyl halides to introduce the ethyl group.
  • Amination : Employing amines to incorporate the amino functional group.
  • Esterification : Reacting carboxylic acids with alcohols to form esters.

These methods facilitate the production of this compound for further biological studies.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Antimicrobial and Anti-inflammatory Properties

Studies suggest that derivatives of this compound may possess antimicrobial and anti-inflammatory activities. These properties make them candidates for therapeutic applications in treating infections and inflammatory diseases.

Interaction with Biological Targets

The compound's structure allows it to interact with various proteins and enzymes, potentially modulating their activities. Interaction studies often focus on binding affinities and mechanisms of action. For instance, compounds with similar structures have shown promising results in influencing enzyme activity and receptor interactions .

Comparison of Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
This compoundC8H15NO2Contains an amino group; double bond at position 4
Ethyl 2-aminohex-5-enoateC8H15NO2Similar structure; double bond at position 5
Ethyl (R)-2-aminopent-4-enoateC7H14ClNOShorter carbon chain; hydrochloride salt form
Ethyl 2-butenoateC6H10O2Lacks an amino group; simpler structure

This table highlights the unique features of this compound compared to its analogs, emphasizing its potential as a versatile building block in organic synthesis and pharmaceuticals.

Case Studies

Several case studies have investigated the biological effects of compounds related to this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of ethyl 2-aminohex compounds exhibited significant antibacterial activity against various strains of bacteria, suggesting potential use as antimicrobial agents.
  • Anti-inflammatory Effects : Research indicated that certain analogs could reduce inflammation markers in vitro, supporting their application in treating inflammatory conditions.
  • Cancer Cell Interaction : Investigations into the interaction of related compounds with antiapoptotic Bcl-2 proteins showed that these compounds could sensitize cancer cells to conventional therapies, indicating a promising direction for cancer treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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